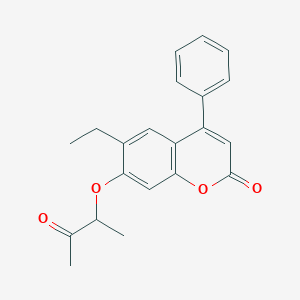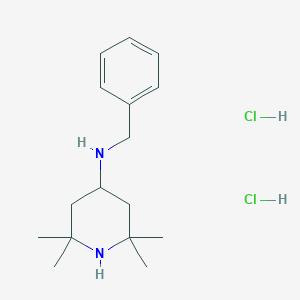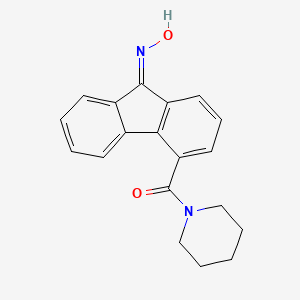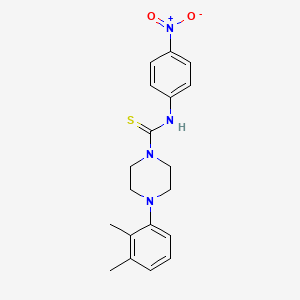
6-ethyl-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one
Descripción general
Descripción
6-ethyl-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one, also known as EPMC, is a synthetic compound that belongs to the coumarin family. It has gained significant interest in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-ethyl-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, this compound has been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer. This compound has also been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-ethyl-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also stable under a wide range of conditions, which makes it easy to handle in lab experiments. However, this compound has some limitations as well. It is relatively new, and there is limited information available on its toxicity and pharmacokinetics.
Direcciones Futuras
There are several future directions for 6-ethyl-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one research. One area of interest is the development of this compound derivatives with improved therapeutic properties. Another area of interest is the investigation of this compound's potential use in combination with other drugs for the treatment of various diseases. Finally, more studies are needed to determine the safety and pharmacokinetics of this compound in humans.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has several advantages for lab experiments, but there are also limitations. Further research is needed to fully understand the mechanism of action and therapeutic potential of this compound.
Aplicaciones Científicas De Investigación
6-ethyl-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
6-ethyl-7-(3-oxobutan-2-yloxy)-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-4-15-10-18-17(16-8-6-5-7-9-16)11-21(23)25-20(18)12-19(15)24-14(3)13(2)22/h5-12,14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJQVAYDRXRVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(C)C(=O)C)OC(=O)C=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(dimethylamino)methyl]-6-ethyl-3-[(4-fluoro-1,5-cyclohexadien-1-yl)oxy]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B3963833.png)


![4-(2-furoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963864.png)
![ethyl 2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3963869.png)
![1-mercapto-6-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3963883.png)
![1-(2,4-dichlorophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrochloride](/img/structure/B3963887.png)

![1-[cyclohexyl(methyl)amino]-3-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3963899.png)
![3-[3-(2-chloro-4-methylphenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3963910.png)


![6-(1,1-dimethylbut-3-en-1-yl)-3,5-dihydroimidazo[4,5-f]benzimidazol-2(1H)-one](/img/structure/B3963937.png)
